N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and pyrazine intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring is often prepared via condensation reactions involving diamines and diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which also contain oxazole rings, share some structural similarities and biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, which feature pyrazine rings, are used in various medicinal and industrial applications.
Uniqueness
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its combination of oxazole and pyrazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-13(22-19-11)9-18-15(21)12-2-6-20(7-3-12)14-10-16-4-5-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMNYEDWZPUEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.